methyl 3-bromo-5-(2-bromoacetyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C10H8Br2O3 and a molecular weight of 335.98 g/mol . This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the benzoate ring and a bromoacetyl group at the 2 position. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(2-bromoacetyl)benzoate typically involves the bromination of methyl 3-acetylbenzoate followed by further bromination at the acetyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent like dichloromethane or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The bromoacetyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and the bromoacetyl group are reactive sites that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a bromoacetyl group.
Methyl 3-(2-bromoacetyl)benzoate: Lacks the additional bromine atom at the 5 position.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of a bromoacetyl group.
Uniqueness
Methyl 3-bromo-5-(2-bromoacetyl)benzoate is unique due to the presence of both bromine atoms and the bromoacetyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
2731007-26-2 |
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Molecular Formula |
C10H8Br2O3 |
Molecular Weight |
336 |
Purity |
95 |
Origin of Product |
United States |
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